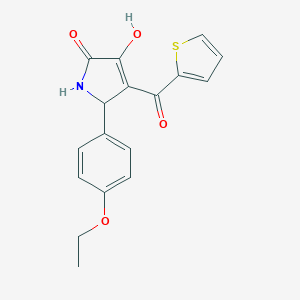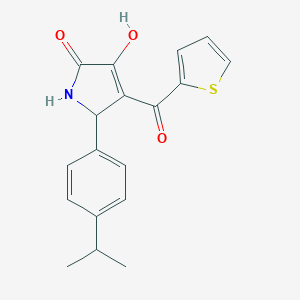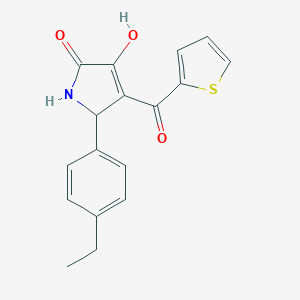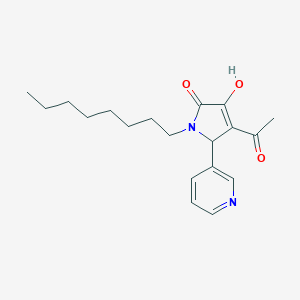![molecular formula C24H29N3O5 B282408 5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282408.png)
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dimethylamino)phenyl]-4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been synthesized and studied extensively in the scientific community. It is commonly referred to as DMF-DAP or simply DAP. This compound has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In
Mecanismo De Acción
DMF-DAP works by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are important proteins involved in cancer cell survival. DMF-DAP also activates the Nrf2 pathway, which is responsible for protecting cells from oxidative stress and inflammation. Additionally, DMF-DAP has been shown to modulate the immune system, leading to reduced inflammation and improved immune function.
Biochemical and Physiological Effects:
DMF-DAP has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. DMF-DAP also protects neurons from oxidative stress and inflammation, leading to improved neuronal function. Additionally, DMF-DAP has anti-inflammatory effects, reducing inflammation in various tissues and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMF-DAP in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and proteins involved in various diseases. Additionally, DMF-DAP has shown promising results in various scientific research applications, making it a potential candidate for future drug development. However, one of the limitations of using DMF-DAP in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on DMF-DAP. One area of research is exploring its potential use in combination with other drugs for cancer treatment. Another area of research is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the specific mechanisms of action of DMF-DAP and to identify potential side effects and limitations. Overall, DMF-DAP has shown promising results in various scientific research applications and has the potential to be a valuable tool for future drug development.
Métodos De Síntesis
DMF-DAP is a complex chemical compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one with dimethylamino benzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified using various techniques, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMF-DAP has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines. DMF-DAP has also been studied for its neuroprotective effects. It has shown to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DMF-DAP has shown anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C24H29N3O5 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H29N3O5/c1-25(2)18-8-6-17(7-9-18)21-20(22(28)19-5-3-14-32-19)23(29)24(30)27(21)11-4-10-26-12-15-31-16-13-26/h3,5-9,14,21,29H,4,10-13,15-16H2,1-2H3 |
Clave InChI |
KBSLQWDAPGUWCK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)






![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)


